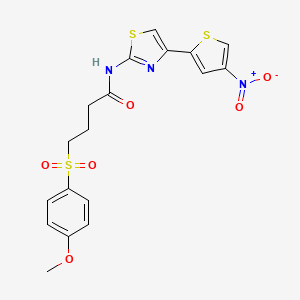
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide, also known as MNTB, is a chemical compound that has been widely studied for its potential use in scientific research. MNTB is a small molecule that can be synthesized in the laboratory, and it has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. The exact mechanism by which this compound exerts its effects on these targets is still being investigated.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, this compound has been found to modulate the activity of other enzymes and proteins. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the protein kinase PI3K, which is involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide in laboratory experiments is that it is a small molecule that can be synthesized in the laboratory. This makes it relatively easy to obtain and work with compared to larger molecules such as proteins. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating a wide range of research questions. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide. One area of research that could be explored is the potential use of this compound as a cancer therapeutic. Further studies could investigate the efficacy of this compound in animal models of cancer, as well as its safety and toxicity profiles. Another area of research that could be explored is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease. Further studies could investigate the effects of this compound on cognitive function and behavior in animal models of Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of this compound, which could help to elucidate its effects on various enzymes and signaling pathways.
Synthesis Methods
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminothiazole to produce 4-(4-methoxyphenylsulfonyl)thiazol-2-amine. This intermediate compound is then reacted with 4-nitrothiophen-2-ylamine to produce the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has been investigated is in the field of cancer biology. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may have potential as a cancer therapeutic. This compound has also been studied for its effects on the immune system, and it has been found to modulate the activity of immune cells. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S3/c1-27-13-4-6-14(7-5-13)30(25,26)8-2-3-17(22)20-18-19-15(11-29-18)16-9-12(10-28-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGZMUIJRMPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)
![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)
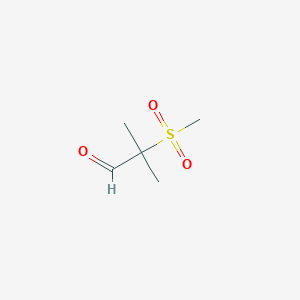
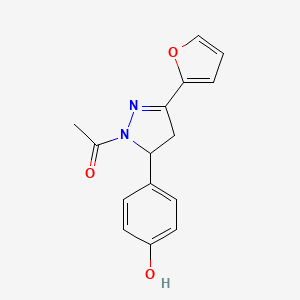
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2388509.png)
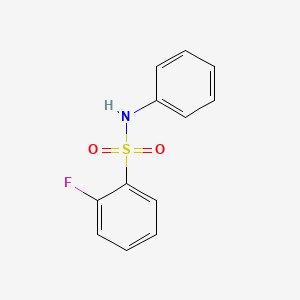
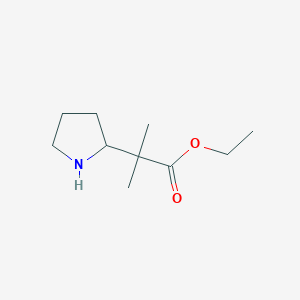

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)